molecular formula C15H13F4N3O2S B11492089 N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide

Cat. No.: B11492089
M. Wt: 375.3 g/mol
InChI Key: RTMFEBDXGRPLPK-UHFFFAOYSA-N
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Description

N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE is unique due to its specific combination of functional groups and the presence of the trifluoromethyl and fluorobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13F4N3O2S

Molecular Weight

375.3 g/mol

IUPAC Name

N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-3H-imidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C15H13F4N3O2S/c1-13(2)7-22-11(24)14(15(17,18)19,21-12(22)25-13)20-10(23)8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3,(H,20,23)

InChI Key

RTMFEBDXGRPLPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=O)C(N=C2S1)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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